tert-Butyl 3-fluoro-4-formylbenzoate

Description

Tert-Butyl 3-fluoro-4-formylbenzoate is a substituted aromatic compound that has garnered attention in the fields of organic synthesis and medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups, which allows for selective chemical transformations. The presence of a fluorine atom can significantly influence the electronic properties and metabolic stability of molecules, a feature highly sought after in drug design.

The importance of this compound lies in its potential as a precursor to a wide range of more complex structures. The formyl (aldehyde) group is a versatile handle for various chemical reactions, including nucleophilic additions, reductive aminations, and Wittig-type reactions, enabling the construction of diverse molecular scaffolds.

In medicinal chemistry, the introduction of fluorine into a drug candidate can enhance its pharmacokinetic and pharmacodynamic properties. Fluorine's high electronegativity can modulate the acidity or basicity of nearby functional groups, influence binding interactions with biological targets, and block sites of metabolic degradation, thereby increasing the drug's half-life. The 3-fluoro-4-formylbenzoate scaffold is therefore a valuable starting point for the synthesis of novel therapeutic agents. The tert-butyl ester serves as a protecting group for the carboxylic acid, preventing it from undergoing unwanted reactions while other parts of the molecule are being modified. This protecting group can be selectively removed under acidic conditions to reveal the free carboxylic acid, which can then be further functionalized. google.comresearchgate.net

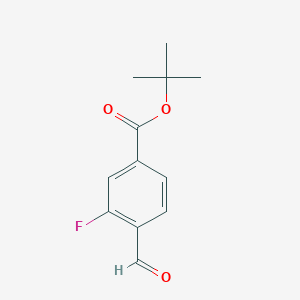

The chemical structure of this compound is characterized by a benzene (B151609) ring substituted with three key functional groups:

A tert-butoxycarbonyl group at position 1.

A fluorine atom at position 3.

A formyl group at position 4.

This arrangement of substituents provides a unique platform for synthetic chemists to build upon. The primary synthetic precursor for this compound is 3-Fluoro-4-formylbenzoic acid . biosynth.comsigmaaldrich.com This starting material contains the core aromatic scaffold with the essential fluorine and formyl substituents.

The synthesis of this compound from its precursor involves the esterification of the carboxylic acid. A common method for this transformation is the reaction of 3-Fluoro-4-formylbenzoic acid with a tert-butylating agent, such as isobutylene (B52900) in the presence of an acid catalyst.

Detailed Research Findings

While specific research articles focusing exclusively on this compound are not abundant, its synthesis and utility can be inferred from established principles of organic chemistry and studies on analogous compounds.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₃FO₃ |

| Molecular Weight | 224.23 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents |

Table 2: Key Functional Groups and Their Synthetic Utility

| Functional Group | Position | Role and Reactivity |

|---|---|---|

| tert-Butoxycarbonyl | 1 | Carboxylic acid protecting group, removable under acidic conditions. |

| Fluorine | 3 | Modulates electronic properties and metabolic stability. |

| Formyl (Aldehyde) | 4 | Electrophilic site for nucleophilic attack, enabling chain extension and functionalization. |

The synthesis of this compound would typically proceed as follows:

Protection of the Carboxylic Acid: The commercially available 3-Fluoro-4-formylbenzoic acid would be the starting material. The carboxylic acid is protected as a tert-butyl ester to prevent its interference in subsequent reactions involving the aldehyde group. This can be achieved by reacting the acid with N,N'-di-tert-butyl-O-methylisourea or by acid-catalyzed addition to isobutylene.

The strategic placement of the fluorine atom ortho to the formyl group and meta to the ester can influence the reactivity of the aldehyde. The electron-withdrawing nature of the fluorine atom can increase the electrophilicity of the aldehyde's carbonyl carbon, potentially enhancing its reactivity towards nucleophiles.

Properties

IUPAC Name |

tert-butyl 3-fluoro-4-formylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13FO3/c1-12(2,3)16-11(15)8-4-5-9(7-14)10(13)6-8/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGBUSIWKMBMZGV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1=CC(=C(C=C1)C=O)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401264255 | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866625-12-9 | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866625-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethylethyl 3-fluoro-4-formylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401264255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Tert Butyl 3 Fluoro 4 Formylbenzoate and Analogous Benzoate Esters

Strategies for tert-Butyl Ester Formation

The tert-butyl ester is a valuable functional group in organic chemistry, often employed as a protecting group for carboxylic acids due to its stability in various conditions and its susceptibility to cleavage under acidic treatment. rsc.org However, its synthesis is not always straightforward due to the steric hindrance of the tert-butyl group. rsc.org

Direct esterification of a carboxylic acid with tert-butanol (B103910) is a common approach, but it is often challenging and may result in low yields. researchgate.net The reaction typically requires an acid catalyst. An alternative to using tert-butanol directly is the use of isobutylene (B52900) gas bubbled through an acidic solution of the carboxylic acid, which generates the tertiary carbocation in situ. researchgate.net Another method involves activating the carboxylic acid, for instance, by converting 4-formylbenzoic acid into its acid chloride, which can then react with t-butanol to form the corresponding ester. prepchem.com Research has also shown that various carboxylic acids can be esterified with tert-butyl alcohol using catalysts such as 4-(dimethylamino)pyridine (DMAP) or calcined hydrotalcite. researchgate.net

Table 1: Comparison of Direct Esterification Methods

| Method | Reagents | Catalyst | Key Features |

| Acid-catalyzed Esterification | Carboxylic Acid, tert-Butanol | Sulfuric Acid, p-Toluenesulfonic Acid | Traditional method, often low-yielding for tert-butyl esters. researchgate.net |

| Isobutylene Method | Carboxylic Acid, Isobutylene | Acid Catalyst | Involves hazardous gas but can be effective. researchgate.net |

| Acid Chloride Method | Acid Chloride, tert-Butanol | None (or base scavenger) | Requires prior conversion of the acid to the more reactive acid chloride. prepchem.com |

| DMAP Catalysis | Carboxylic Acid, tert-Butanol | DMAP | Milder conditions compared to strong acids. researchgate.net |

A widely used and effective method for synthesizing tert-butyl esters involves tert-butoxycarbonylation reagents, with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O or Boc anhydride) being the most prominent example. tcichemicals.comorgsyn.org This reagent is commonly used for the protection of amino and hydroxy groups but is also highly effective for ester formation. tcichemicals.com This strategy can be particularly useful when direct esterification is inefficient. One synthetic route involves a metal-halogen exchange reaction on a halogenated aromatic precursor, followed by quenching the resulting organometallic intermediate with di-tert-butyl dicarbonate to form the tert-butyl ester. orgsyn.org

Table 2: Common tert-Butoxycarbonylation Reagents

| Reagent | Chemical Name | Application |

| (Boc)₂O | Di-tert-butyl dicarbonate | Most common reagent for introducing the Boc protecting group and forming tert-butyl esters. tcichemicals.comorgsyn.org |

| Boc-ON | 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile | Used for Boc protection under specific conditions. |

| DMF-di-tert-Butyl acetal | N,N-Dimethylformamide di-tert-butyl acetal | Reacts with acids upon refluxing to cleanly form tert-butyl esters. researchgate.net |

Table 3: Comparison of Batch vs. Flow Synthesis for tert-Butyl Esters

| Parameter | Batch Synthesis | Flow Synthesis | Advantage of Flow |

| Temperature Control | Often requires cryogenic conditions (-78 °C). rsc.org | Can be performed at higher temperatures (e.g., 0 °C). rsc.org | Energy efficiency, simpler setup. |

| Reaction Time | Longer reaction times. | Short residence times (seconds). rsc.org | Higher throughput. |

| Safety | Handling of unstable intermediates (e.g., organolithiums) at a large scale is hazardous. | Small reaction volumes in the reactor enhance safety. rsc.org | Reduced risk of thermal runaway. |

| Efficiency/Yield | Can be lower due to side reactions. | Often provides higher conversion and yields. rsc.org | Improved process efficiency. |

| Sustainability | Higher energy consumption and potentially more waste. | More energy-efficient and can lead to less waste. rsc.orgrsc.org | Greener chemical process. |

Introduction and Manipulation of the Formyl Moiety

The introduction of the formyl group (an aldehyde, -CHO) onto the aromatic ring is the second key challenge in synthesizing tert-butyl 3-fluoro-4-formylbenzoate. This can be accomplished either by direct formylation of a suitable precursor or by the transformation of another functional group already present on the ring.

Direct formylation involves an electrophilic aromatic substitution reaction where a formyl group is introduced onto the benzene (B151609) ring. A logical precursor for this strategy would be tert-butyl 3-fluorobenzoate (B1230327). The existing substituents—the fluorine atom and the tert-butoxycarbonyl group—would direct the incoming electrophile. The fluorine atom is an ortho-, para- director, while the ester group is a meta-director. In this case, formylation would be expected to occur at the position ortho to the fluorine and para to the ester, yielding the desired product. Several classical named reactions can be used for this purpose.

Table 4: Selected Aromatic Formylation Methods

| Reaction | Formylating Agent/Reagents | Description |

| Vilsmeier-Haack Reaction | Phosphorus oxychloride (POCl₃) and a substituted amide (e.g., DMF) | A versatile method for formylating electron-rich aromatic rings. |

| Gattermann Reaction | Hydrogen cyanide (HCN) and hydrogen chloride (HCl) with a Lewis acid catalyst | Uses highly toxic reagents but is effective for certain substrates. |

| Duff Reaction | Hexamethylenetetramine (HMTA) in acidic medium | Typically used for the formylation of phenols and other activated rings. |

| Rieche Formylation | Dichloromethyl methyl ether (Cl₂CHOCH₃) with a Lewis acid (e.g., TiCl₄) | An effective method for formylating a range of aromatic compounds. |

An alternative strategy is to start with a precursor that already has a functional group at the desired position, which can then be converted into an aldehyde. A common approach is the oxidation of a methyl group. In this pathway, the starting material would be tert-butyl 3-fluoro-4-methylbenzoate. The benzylic methyl group can be selectively oxidized to a formyl group using a variety of oxidizing agents. The key is to choose a reagent that is mild enough to avoid over-oxidation to a carboxylic acid and does not cleave the acid-sensitive tert-butyl ester.

Table 5: Reagents for Oxidation of Benzylic Methyl to Aldehyde

| Oxidizing Agent | Abbreviation | Typical Conditions |

| Manganese Dioxide | MnO₂ | Often used for oxidizing benzylic and allylic alcohols, but can also be used for activated methyl groups. |

| Selenium Dioxide | SeO₂ | A classic reagent for the oxidation of methyl groups adjacent to a carbonyl or aromatic ring. |

| Ceric Ammonium Nitrate | CAN | Can mediate the oxidation of benzylic methyl groups under specific conditions. |

| Chromium(VI) reagents | e.g., CrO₃, PCC | Strong oxidizing agents; conditions must be carefully controlled to stop at the aldehyde stage. |

Derivatization of Methyl-Substituted Precursors

The synthesis of this compound can be effectively achieved through the derivatization of a methyl-substituted precursor, such as tert-butyl 4-fluoro-3-methylbenzoate. This approach hinges on the selective oxidation of the methyl group to a formyl (aldehyde) group. The presence of other functional groups on the aromatic ring, namely the fluorine atom and the bulky tert-butyl ester, necessitates careful selection of oxidation conditions to avoid unwanted side reactions.

The conversion of a benzylic methyl group to a benzaldehyde (B42025) is a common transformation in organic synthesis. Various reagents and conditions can be employed, with the choice depending on the substrate's sensitivity and the desired yield.

Common Oxidation Methods for Benzylic Methyl Groups:

| Reagent/Method | Typical Conditions | Notes |

|---|---|---|

| Manganese Dioxide (MnO₂) | Inert solvent (e.g., dichloromethane (B109758), chloroform), reflux | Mild and selective for benzylic and allylic alcohols, but can also oxidize activated methyl groups. |

| Chromium-based reagents (e.g., CrO₃, PCC) | Varies; often in acidic media or with a solid support | Strong oxidants; can lead to over-oxidation to the carboxylic acid if not carefully controlled. |

| Side-chain halogenation followed by hydrolysis | e.g., N-Bromosuccinimide (NBS) with a radical initiator, then hydrolysis (e.g., Sommelet reaction) | A two-step process that offers an alternative route to the aldehyde. |

For a substrate like tert-butyl 4-fluoro-3-methylbenzoate, a mild and selective method is preferable to preserve the ester and the fluoro-substituent. The tert-butyl ester group is sensitive to strong acidic conditions, which could cause its cleavage back to the carboxylic acid. Therefore, methods employing neutral or near-neutral conditions are often favored.

Regioselective Introduction of the Fluoro Substituent

Achieving the correct arrangement of substituents on the benzene ring—a fluorine atom at position 3 and a formyl group at position 4—requires highly regioselective reactions. The introduction of the fluorine atom is a critical step that can be approached through different chemical pathways.

Oxidative Fluorination Pathways

Direct C-H fluorination of an aromatic ring is a powerful strategy for introducing fluorine. This approach, often termed oxidative fluorination, typically involves an electrophilic fluorine source that attacks the electron-rich aromatic ring. researchgate.net The regioselectivity is governed by the electronic effects of the substituents already present on the ring.

Electrophilic fluorinating reagents, often containing an N-F bond, are widely used. lew.ro One of the most common reagents is F-TEDA-BF₄ (Selectfluor). These reactions are typically carried out in polar organic solvents. researchgate.net The development of palladium-catalyzed methods for aromatic C-H fluorination represents a significant advancement, allowing for the use of mild electrophilic fluorinating reagents on arenes that might otherwise be unreactive. researchgate.net

Key Aspects of Oxidative Fluorination:

| Feature | Description | Reference |

|---|---|---|

| Reagents | Commonly N-F reagents like F-TEDA-BF₄. Elemental fluorine (F₂) is highly reactive and less selective. | researchgate.netlew.ro |

| Mechanism | Typically an electrophilic aromatic substitution (EAS) where an electrophilic fluorine species ("F⁺") attacks the aromatic ring. | lew.ro |

| Catalysis | Transition-metal catalysis (e.g., Palladium) can enable fluorination under milder conditions and on less activated substrates. | researchgate.net |

| Regioselectivity | Directed by existing substituents. Electron-donating groups activate the ring and direct ortho- and para-, while electron-withdrawing groups deactivate and direct meta-. | youtube.com |

In synthesizing the target compound, this method would be applied to a precursor already containing the ester and formyl (or a precursor to the formyl) group, with the directing effects of these groups determining the position of fluorination.

Nucleophilic Aromatic Substitution in Fluorobenzoate Synthesis

Nucleophilic Aromatic Substitution (SNAr) provides an alternative and powerful route for forming C-F bonds. masterorganicchemistry.com Unlike electrophilic substitution, the SNAr mechanism involves the attack of a nucleophile on an electron-poor aromatic ring that bears a suitable leaving group. masterorganicchemistry.comnih.gov To synthesize a fluorobenzoate, this would typically involve a fluoride (B91410) ion (e.g., from KF or CsF) acting as the nucleophile, displacing a leaving group like a nitro (-NO₂) or a halogen (-Cl, -Br) from the ring.

The efficiency of an SNAr reaction is highly dependent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. masterorganicchemistry.com These EWGs stabilize the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. masterorganicchemistry.com

For the synthesis of fluorobenzoates, a precursor such as a dinitro- or chloro-substituted benzoate (B1203000) ester could be treated with a fluoride source. The reaction is facilitated by the electron-withdrawing nature of the ester and other substituents. acs.orgresearchgate.net

Convergent and Linear Synthesis Strategies for the Compound

Multistep Synthetic Routes to Substituted Benzoates

A linear synthesis involves the sequential modification of a starting material, step-by-step, to build the final product. youtube.com For substituted benzoates, a typical linear sequence might start with a simple, commercially available benzene derivative. Each subsequent step introduces a new functional group or modifies an existing one.

A critical consideration in such multistep syntheses is the directing effect of the substituents. youtube.com For instance, the order of introducing the fluoro, formyl, and carboxylate groups is crucial. An acyl group (like the formyl group) is a meta-director in electrophilic aromatic substitution, while a halogen like fluorine is an ortho-, para-director. youtube.com Chemists must strategically plan the sequence of reactions—including electrophilic substitutions, nucleophilic substitutions, and functional group interconversions (FGI)—to achieve the desired substitution pattern. youtube.comstackexchange.com For example, an acyl group might be introduced first to direct a subsequent substitution to the meta position, and then the acyl group could be converted into a different functional group if needed. youtube.com

Precursor Design and Accessibility

The efficiency of any synthetic route is heavily influenced by the design and accessibility of the key precursors. researchgate.net An ideal precursor is readily available, relatively inexpensive, and allows for the introduction of the required functional groups in high yield.

For this compound, several precursor designs are plausible:

Starting from a fluorinated precursor: One could begin with a compound like 3-fluoro-4-methylbenzoic acid. This precursor already contains the correct fluoro- and methyl- (a precursor to the formyl) arrangement. The synthesis would then involve esterification to form the tert-butyl ester and subsequent oxidation of the methyl group.

Starting from a benzoic acid derivative: A synthesis could start with a readily available substituted benzoic acid, such as 4-hydroxybenzoic acid. researchgate.net The sequence would then involve introducing the fluoro and formyl groups and finally performing the esterification. Protecting groups might be necessary to mask reactive sites during the synthesis.

Chemical Reactivity and Transformational Chemistry

Reactivity of the Aldehyde (Formyl) Group

The formyl group is a highly reactive site, susceptible to a variety of chemical transformations that are fundamental to carbon-carbon and carbon-heteroatom bond formation.

The electrophilic carbon of the formyl group is a prime target for nucleophiles. It readily undergoes 1,2-addition reactions with a range of nucleophilic reagents. science.govyoutube.com A prominent example of a condensation reaction is the Wittig reaction, which converts aldehydes and ketones into alkenes. masterorganicchemistry.com In this process, a phosphonium (B103445) ylide attacks the formyl group of tert-Butyl 3-fluoro-4-formylbenzoate to form a four-membered oxaphosphetane intermediate. This intermediate then collapses to yield the desired alkene and a stable triphenylphosphine (B44618) oxide byproduct. masterorganicchemistry.comorganic-chemistry.org The stereochemical outcome of the Wittig reaction is dependent on the stability of the ylide used. organic-chemistry.org

Beyond the Wittig reaction, the aldehyde functionality can react with other carbon-based nucleophiles, such as Grignard reagents and organolithium compounds, to produce secondary alcohols. It can also undergo condensation with primary amines to form imines or with secondary amines to yield enamines. youtube.com

Table 1: Examples of Nucleophilic Addition and Condensation Reactions

| Reaction Type | Nucleophile/Reagent | Resulting Functional Group |

|---|---|---|

| Wittig Reaction | Phosphonium Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Grignard Reaction | Organomagnesium Halide (e.g., CH₃MgBr) | Secondary Alcohol |

| Organolithium Addition | Organolithium (e.g., n-BuLi) | Secondary Alcohol |

| Imine Formation | Primary Amine (e.g., R-NH₂) | Imine |

| Enamine Formation | Secondary Amine (e.g., R₂NH) | Enamine |

The oxidation state of the formyl group can be readily adjusted through reduction or oxidation, providing access to alcohols and carboxylic acids, respectively.

Reduction: The aldehyde can be selectively reduced to a primary alcohol (a benzyl (B1604629) alcohol derivative) using mild reducing agents. Sodium borohydride (B1222165) (NaBH₄) is particularly effective for this transformation as it typically does not reduce the less reactive tert-butyl ester group, ensuring high chemoselectivity. researchgate.netiwu.eduleah4sci.com More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the aldehyde but would likely reduce the ester as well. leah4sci.comyoutube.com

Oxidation: Conversely, the formyl group can be oxidized to a carboxylic acid functionality. This transformation can be achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or acidified potassium dichromate (K₂Cr₂O₇). youtube.comrsc.org The resulting product would be 2-fluoro-4-(tert-butoxycarbonyl)benzoic acid.

Table 2: Reductive and Oxidative Conversions

| Transformation | Reagent | Product Functional Group |

|---|---|---|

| Reduction | Sodium Borohydride (NaBH₄) | Primary Alcohol |

| Oxidation | Potassium Dichromate (K₂Cr₂O₇) / H⁺ | Carboxylic Acid |

| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |

Aromatic aldehydes are common substrates in multi-component reactions (MCRs), which allow for the synthesis of complex molecules in a single step by combining three or more reactants. Given its structure, this compound is a suitable candidate for MCRs like the Ugi reaction. In a typical Ugi four-component reaction, an aldehyde, an amine, a carboxylic acid, and an isocyanide combine to form a di-amide derivative. rsc.org The participation of this compound in such a reaction would lead to the rapid assembly of complex, scaffold-diverse molecular structures.

Transformations Involving the tert-Butyl Ester Moiety

The tert-butyl ester group primarily serves as a protecting group for the carboxylic acid. Its removal or transformation is a key step in many synthetic pathways.

The defining characteristic of the tert-butyl ester is its susceptibility to cleavage under acidic conditions, while remaining stable to many other reagents, including those used for nucleophilic substitution and mild reduction. organic-chemistry.org

Acidic Hydrolysis: The most common method for deprotection is treatment with a strong acid such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). rsc.org The mechanism involves protonation of the ester oxygen, followed by the elimination of a highly stable tert-butyl carbocation. This cation is then deprotonated to form isobutylene (B52900) gas, driving the reaction to completion. stackexchange.comnih.gov This method is highly efficient and selective. Other acids, such as aqueous phosphoric acid, can also be used. organic-chemistry.org

Thermolysis: In some cases, thermal deprotection can be achieved by heating the compound, which causes the elimination of isobutylene. nih.gov This method avoids the use of strong acids but may require high temperatures. researchgate.net

Table 3: Selective Deprotection Methods for tert-Butyl Esters

| Method | Reagents/Conditions | Key Features |

|---|---|---|

| Acidic Hydrolysis | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Highly efficient, common, proceeds at room temperature. rsc.org |

| Aqueous Acid | Aqueous Phosphoric Acid (H₃PO₄) | Milder, environmentally benign alternative. organic-chemistry.org |

| Thermolysis | Heating in a suitable solvent | Reagent-free but may require high temperatures. nih.gov |

While deprotection to the carboxylic acid is common, the tert-butyl ester can also be converted directly into other esters through transesterification. This is synthetically useful as it bypasses the free carboxylic acid, which can sometimes be problematic. One effective method involves reacting the tert-butyl ester with an alcohol in the presence of phosphorus trichloride (B1173362) (PCl₃). researchgate.net This process is thought to proceed through the in-situ formation of an acid chloride intermediate, which then readily reacts with the added alcohol to form the new ester. organic-chemistry.orgresearchgate.net This transformation allows for the conversion of the bulky tert-butyl ester into less hindered esters, such as methyl or ethyl esters, under relatively mild conditions.

Reactivity of the Fluoro-Substituted Aromatic Core

The reactivity of the aromatic core of this compound is dominated by the presence of the fluorine substituent. The carbon-fluorine (C-F) bond is the strongest single bond to carbon, which can render it unreactive under many conditions. However, its reactivity can be harnessed in specific, powerful transformations like palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, particularly due to the electronic influence of the adjacent formyl and benzoate (B1203000) groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide or pseudohalide, is among the most widely used. organic-chemistry.org While aryl chlorides, bromides, and iodides are common substrates, the use of aryl fluorides is more challenging due to the high strength of the C-F bond.

However, advancements in catalyst design, particularly the use of palladium complexes with sterically hindered and electron-rich phosphine (B1218219) ligands like P(t-Bu)₃ (tri-tert-butylphosphine), have enabled the successful coupling of unactivated aryl fluorides. organic-chemistry.orgnih.gov In the case of this compound, the C-F bond is "activated" by the strong electron-withdrawing effects of the formyl group (ortho) and the carboxylate group (para), making it a more viable substrate for such transformations. The reaction typically proceeds via an oxidative addition of the aryl fluoride (B91410) to a Pd(0) complex, followed by transmetalation with an activated boronic acid and reductive elimination to yield the coupled product. organic-chemistry.org

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling of Aryl Halides

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Yield (%) |

| 4-Fluoroacetophenone | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Toluene | >95 |

| 2-Fluorobenzonitrile | 4-Methylphenylboronic acid | Pd(OAc)₂ / SPhos | K₂CO₃ | Dioxane/H₂O | 92 |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 98 |

| 3-Chloropyridine | Pyridine-3-boronic acid | Pd₂(dba)₃ / [HP(t-Bu)₃]BF₄ | KF·2H₂O | THF | 90 mit.edu |

This table presents data for analogous compounds to illustrate typical reaction conditions and outcomes.

Nucleophilic Aromatic Substitution (SNAr) on Fluorinated Benzoates

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl fluorides activated by electron-withdrawing groups. The high electronegativity of fluorine makes it an excellent leaving group in this context, as it can stabilize the negative charge in the transition state (the Meisenheimer complex). researchgate.net

In this compound, the fluorine atom is positioned ortho to a strongly electron-withdrawing formyl group and para to the tert-butoxycarbonyl group. Both groups effectively delocalize the negative charge of the intermediate Meisenheimer complex, thereby activating the ring towards nucleophilic attack at the carbon bearing the fluorine. This makes the compound a prime candidate for SNAr reactions with a variety of nucleophiles, including amines, alkoxides, and thiolates, to generate diverse substituted benzoate derivatives. evitachem.com For instance, reaction with an amine would displace the fluoride to yield a 3-amino-4-formylbenzoate derivative. The reaction is typically favored by polar aprotic solvents which can solvate the cation of the nucleophile without hydrogen bonding to the nucleophile itself.

Table 2: Examples of Nucleophilic Aromatic Substitution (SNAr) Reactions

| Aryl Fluoride | Nucleophile | Product | Solvent |

| 1-Fluoro-4-nitrobenzene | Piperidine | 1-(4-Nitrophenyl)piperidine | DMSO |

| 1-Fluoro-2,4-dinitrobenzene | Sodium methoxide | 1-Methoxy-2,4-dinitrobenzene | Methanol |

| This compound (Predicted) | Methylamine | tert-Butyl 3-(methylamino)-4-formylbenzoate | DMF |

| 4-Nitrobromobenzene | S-tert-butylisothiouronium bromide | 4-Nitrophenyl tert-butyl sulfide | DMF mdpi.com |

This table provides examples illustrating the SNAr principle. The reaction for this compound is a predicted outcome based on established reactivity patterns.

Metal-Halogen Exchange and Organometallic Reactions

Metal-halogen exchange is a common method for preparing organometallic reagents, typically involving the reaction of an aryl or alkyl halide with an organolithium reagent. wikipedia.org This reaction is most efficient for aryl iodides and bromides, while aryl chlorides are less reactive, and aryl fluorides are generally considered unreactive toward metal-halogen exchange. wikipedia.orgharvard.edu The stability of the C-F bond and the low propensity of fluoride to be exchanged for a metal make this transformation highly unfavorable for this compound.

Instead of a direct exchange at the C-F bond, organometallic reagents like n-butyllithium or Grignard reagents would preferentially react with the most electrophilic site in the molecule—the aldehyde carbonyl group. This would lead to the formation of a secondary alcohol upon quenching. Therefore, direct formation of an organometallic species at the C3 position via metal-halogen exchange is not a synthetically viable route for this compound. Alternative strategies, such as directed ortho-metalation, would be required if functionalization at a different position were desired, though this is outside the scope of reactions involving the fluoro-substituent itself.

Chemo- and Regioselectivity in Reaction Design

The presence of multiple reactive sites in this compound—the C-F bond, the formyl group, and the tert-butyl ester—necessitates careful consideration of chemo- and regioselectivity in synthetic planning.

Chemoselectivity refers to the preferential reaction of a reagent with one of two or more different functional groups.

Palladium-catalyzed reactions are highly chemoselective for the C-F bond, leaving the aldehyde and ester groups intact, provided the appropriate catalyst and conditions are chosen.

SNAr reactions are also chemoselective. Nucleophiles such as amines or alkoxides will selectively attack the activated aromatic ring to displace the fluoride, without reacting with the less electrophilic ester carbonyl or, under controlled conditions, the aldehyde.

Strongly basic and nucleophilic organometallic reagents (e.g., Grignard or organolithium reagents) will exhibit poor chemoselectivity for the C-F bond. They will preferentially attack the highly electrophilic aldehyde carbonyl in a 1,2-addition.

Hydrolysis conditions (strong acid or base) would selectively cleave the tert-butyl ester group, demonstrating another facet of chemoselective control.

Regioselectivity , the preference for reaction at one position over another, is well-defined for the reactions involving the fluoroaromatic core.

In both Palladium-catalyzed cross-coupling and SNAr reactions , the transformation occurs exclusively at the C3 position—the carbon atom to which the fluorine is attached. The inherent mechanism of these reactions dictates this high level of regioselectivity. No other positions on the aromatic ring are involved.

Role As a Key Synthetic Intermediate and Building Block

Construction of Complex Heterocyclic Systems

The compound is an adept precursor for synthesizing a variety of heterocyclic scaffolds, which form the core of many biologically active molecules.

The pyrazolo[3,4-b]pyridine framework is a prominent scaffold in medicinal chemistry, appearing in compounds developed as enzyme inhibitors and receptor modulators. A common and effective method for constructing this bicyclic system involves the cyclocondensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or an equivalent α,β-unsaturated carbonyl species. mdpi.com

The aldehyde functionality of tert-butyl 3-fluoro-4-formylbenzoate enables its conversion into a suitable reaction partner for this synthesis. For instance, an aldol (B89426) condensation with a ketone, such as acetone, can generate an α,β-unsaturated ketone intermediate. This intermediate can then undergo a cyclization reaction with a substituted 5-aminopyrazole to yield the desired pyrazolo[3,4-b]pyridine core. The fluorine atom and the ester group are carried through the synthesis, providing points for further diversification. This synthetic strategy is highly adaptable, with various substituted aldehydes being used to produce a library of pyrazolo[3,4-b]pyridine derivatives. mdpi.comresearchgate.net

Table 1: Representative Synthesis of Pyrazolo[3,4-b]pyridine Core

| Step | Reactants | Key Transformation | Product |

|---|---|---|---|

| 1 | This compound, Acetone | Aldol Condensation | (E)-tert-butyl 3-fluoro-4-(3-oxobut-1-en-1-yl)benzoate |

| 2 | Intermediate from Step 1, 5-Aminopyrazole | Cyclocondensation | Substituted tert-butyl 1H-pyrazolo[3,4-b]pyridine-5-carboxylate |

Note: This table represents a plausible and well-established synthetic route. Specific yields and conditions would require experimental validation.

Pyrano[3,2-c]quinoline derivatives are another class of heterocyclic compounds with significant biological activities, including potential anticancer and anti-inflammatory properties. Their synthesis is often achieved through multi-component reactions, which allow for the rapid assembly of complex structures from simple starting materials.

A typical approach involves the condensation of an aromatic aldehyde, an active methylene (B1212753) compound (like malononitrile (B47326) or ethyl cyanoacetate), and a 4-hydroxyquinolinone derivative. In this context, this compound serves as the requisite aldehyde component. The reaction proceeds through an initial Knoevenagel condensation between the aldehyde and the active methylene compound, followed by a Michael addition of the 4-hydroxyquinolinone and subsequent intramolecular cyclization to furnish the final pyrano[3,2-c]quinoline product. The presence of the fluoro- and ester-substituted phenyl ring on the resulting heterocyclic system makes it an attractive target for further medicinal chemistry exploration.

The functional groups on this compound also permit its use in the synthesis of five- and six-membered heterocycles like oxadiazoles (B1248032) and pyrimidines.

For the synthesis of 1,3,4-oxadiazoles, the tert-butyl ester can be converted into a key acyl hydrazide intermediate. This is typically achieved by reacting the ester with hydrazine (B178648) hydrate. The resulting 3-fluoro-4-formylbenzohydrazide can then be cyclized with various one-carbon synthons. For example, reaction with carbon disulfide in a basic medium leads to an oxadiazole-thione, while treatment with an orthoester can yield a substituted 1,3,4-oxadiazole. The aldehyde group may be protected or transformed prior to this sequence if necessary. This pathway is a well-established method for creating oxadiazole rings from benzoic acid derivatives. globalscientificjournal.com

For pyrimidine (B1678525) ring formation, the aldehyde group is the key reactive site. It can participate in classic multi-component reactions like the Biginelli reaction, where an aldehyde, a β-ketoester, and urea (B33335) or thiourea (B124793) condense to form a dihydropyrimidinone. Using this compound in this reaction would directly incorporate the substituted phenyl moiety into the final pyrimidine structure, a common motif in pharmacologically active compounds.

Application in Medicinal Chemistry Programs

The structural features of this compound make it an important precursor for molecules designed to interact with biological targets. Aromatic aldehydes and their derivatives are fundamental building blocks in the synthesis of therapeutic agents. chemicalbook.comchemicalbook.com

The N-methyl-D-aspartate (NMDA) receptors are crucial for synaptic plasticity and brain function, with subunits like GluN2C being specific therapeutic targets. The development of selective agonists and potentiators for these receptors often involves the synthesis of complex molecules containing substituted aromatic rings.

This compound can serve as a starting material for such compounds. The aldehyde group allows for the introduction of amine functionalities via reductive amination. Subsequent chemical steps can then be used to build out the more complex side chains characteristic of receptor ligands. The fluorine atom and the carboxyl group are important for modulating the pharmacokinetic properties and binding interactions of the final molecule with the receptor.

The compound is also a valuable precursor for synthesizing various enzyme inhibitors.

β-Lactamase Inhibitors: The rise of antibiotic resistance has spurred the development of β-lactamase inhibitors, which protect β-lactam antibiotics from bacterial degradation. Many non-β-lactam-based inhibitors feature complex heterocyclic cores built upon substituted aromatic scaffolds. The synthetic versatility of this compound allows it to be a starting point for the assembly of these complex scaffolds, utilizing the cyclization strategies described previously.

Histone Deacetylase (HDAC) Inhibitors: HDAC inhibitors are an important class of anticancer agents. Their structures typically consist of three parts: a zinc-binding group, a linker, and a surface recognition "cap" group, which is often an aromatic or heteroaromatic ring. This compound can be elaborated to form this aromatic cap group. The aldehyde can be converted into various functionalities to connect to the linker, and the ester can be hydrolyzed to a carboxylic acid, which can also serve as a connection point or a key interacting feature of the final inhibitor.

Table 2: Chemical Compounds Mentioned

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₂H₁₃FO₃ |

| Pyrazolo[3,4-b]pyridine | C₇H₅N₃ |

| Pyrano[3,2-c]quinoline | C₁₂H₇NO₂ |

| 1,3,4-Oxadiazole | C₂H₂N₂O |

| Pyrimidine | C₄H₄N₂ |

| Malononitrile | C₃H₂N₂ |

| Ethyl cyanoacetate | C₅H₇NO₂ |

| 4-Hydroxyquinolinone | C₉H₇NO₂ |

| Hydrazine hydrate | H₆N₂O |

| Carbon disulfide | CS₂ |

| Urea | CH₄N₂O |

| Thiourea | CH₄N₂S |

| β-ketoester | General Class |

Building Blocks for Complex PROTAC and Degrader Molecules

Proteolysis-targeting chimeras (PROTACs) and other degrader molecules represent a revolutionary approach in drug discovery, designed to eliminate specific disease-causing proteins from cells. These bifunctional molecules typically consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.

While direct and extensive research detailing the specific use of this compound in the synthesis of complex PROTAC and degrader molecules is not widely published in publicly accessible literature, its structural motifs suggest a high potential for such applications. The formyl group can be readily converted into a variety of functionalities suitable for attachment to a linker or for the synthesis of a warhead that binds to the protein of interest. For instance, the aldehyde can undergo reductive amination to introduce an amine, which is a common attachment point for linkers.

The presence of the fluorine atom is also advantageous in the design of bioactive molecules. Fluorine substitution can enhance metabolic stability, improve binding affinity, and alter the pharmacokinetic properties of a drug candidate. In the context of PROTACs, these are all desirable attributes that can lead to more potent and effective protein degraders. Chemical intermediates with similar substitution patterns are often sought after in the construction of novel E3 ligase ligands or target-binding warheads.

Contribution to Natural Product Analog Synthesis

Natural products have long been a vital source of inspiration for the development of new therapeutic agents. However, their complex structures often pose significant synthetic challenges and may not possess optimal pharmacological properties. The synthesis of natural product analogs allows chemists to systematically modify the original structure to improve activity, selectivity, and drug-like properties.

The utility of this compound as a building block extends to the synthesis of analogs of natural products that contain a substituted benzoyl moiety. The aldehyde functionality allows for the elaboration of side chains that mimic or modify those found in the natural product. The fluoro and tert-butoxycarbonyl groups offer opportunities to explore the impact of electronic and steric modifications on biological activity. For example, the formyl group could be used in a key bond-forming reaction to construct the core scaffold of a natural product analog, while the fluorine atom could serve as a probe to understand the role of electronic interactions in the binding of the molecule to its biological target. The development of synthetic routes utilizing such versatile building blocks is crucial for advancing the field of medicinal chemistry and expanding the therapeutic potential of natural product-inspired compounds.

Mechanistic Investigations and Reaction Pathway Elucidation

Mechanistic Hypotheses for Formylation and Fluorination Processes

The introduction of the formyl and fluoro groups onto the tert-butyl benzoate (B1203000) backbone can be hypothesized through several established synthetic methodologies.

Formylation: The regioselective introduction of a formyl group ortho to the fluorine atom and meta to the tert-butoxycarbonyl group likely proceeds via an electrophilic aromatic substitution pathway. Two primary mechanistic hypotheses are considered:

Directed ortho-Metalation (DoM): In this scenario, the fluorine atom and the tert-butoxycarbonyl group can act as directing groups. The reaction would involve the deprotonation of the aromatic ring at the C4 position by a strong organolithium base, such as n-butyllithium or sec-butyllithium, facilitated by coordination with the directing groups. The resulting aryllithium intermediate is then quenched with an electrophilic formylating agent like N,N-dimethylformamide (DMF) to yield the desired aldehyde. The regioselectivity is dictated by the directing ability of the substituents, with fluorine being a known, albeit weaker, ortho-directing group in metalation reactions.

Vilsmeier-Haack Reaction: This reaction employs a Vilsmeier reagent, typically generated in situ from DMF and phosphoryl chloride (POCl₃). The electron-rich aromatic ring of a precursor, such as tert-butyl 3-fluorobenzoate (B1230327), would attack the electrophilic Vilsmeier reagent. The regioselectivity of this electrophilic substitution is governed by the electronic and steric effects of the existing substituents. The fluorine atom, being an ortho, para-director, and the tert-butoxycarbonyl group, a meta-director, would influence the position of formylation. The precise outcome would depend on the relative activating and directing strengths of these groups under the specific reaction conditions. researchgate.net

Fluorination: The introduction of the fluorine atom can be envisioned through an electrophilic fluorination reaction on a suitable precursor like tert-butyl 4-formylbenzoate. The mechanism involves the attack of the electron-rich aromatic ring on an electrophilic fluorine source, such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor®. The regioselectivity of this reaction is again determined by the directing effects of the existing formyl and tert-butoxycarbonyl groups. The formyl group is a meta-director, which would direct the incoming electrophile to the C3 position.

Stereochemical Control and Diastereoselectivity in Transformations

Once synthesized, the prochiral carbonyl center of tert-butyl 3-fluoro-4-formylbenzoate can undergo a variety of nucleophilic addition reactions, leading to the formation of a new stereocenter. The control of stereochemistry in these transformations is of paramount importance for the synthesis of enantiomerically pure compounds.

The facial selectivity of nucleophilic attack on the carbonyl group is influenced by several factors, including the steric hindrance around the aldehyde, the nature of the nucleophile, and the presence of chiral catalysts or auxiliaries. For instance, in the absence of any chiral influence, a racemic mixture of the corresponding alcohol would be expected.

However, diastereoselectivity can be achieved if a chiral nucleophile is employed or if the reaction is conducted in the presence of a chiral catalyst. The catalyst can coordinate to the carbonyl oxygen, creating a chiral environment that favors the approach of the nucleophile from one face of the aldehyde over the other. The relative stereochemistry of the newly formed stereocenter in relation to any existing stereocenters in the nucleophile or ligand would determine the diastereomeric outcome. The principles of Cram's rule, the Felkin-Anh model, or chelation-controlled models can be applied to predict the major diastereomer formed in such reactions.

Catalytic Cycles in Metal-Mediated Transformations

Metal-mediated reactions, particularly those involving palladium, are pivotal in the functionalization of aromatic compounds. The catalytic cycles for such transformations involving this compound or its precursors are complex and depend on the specific reaction.

Palladium-Catalyzed Reactions

Palladium catalysts can be employed for C-H activation and subsequent functionalization of the aromatic ring. For instance, a hypothetical palladium-catalyzed C-H formylation of tert-butyl 3-fluorobenzoate would likely proceed through the following general steps:

C-H Activation: The Pd(II) catalyst, often directed by a suitable functional group on the substrate, would activate a C-H bond ortho to the directing group, forming a palladacycle intermediate.

Oxidative Addition/Reductive Elimination or External Oxidant Pathway: The subsequent steps can vary. In some cases, an oxidative addition of a formylating agent to the Pd(II) center, followed by reductive elimination, would yield the formylated product and regenerate the active catalyst. Alternatively, the palladacycle could be oxidized by an external oxidant to a Pd(IV) species, which then undergoes reductive elimination to form the C-C bond with the formyl group. nih.gov

A simplified, hypothetical catalytic cycle for a directed C-H formylation is presented below:

| Step | Description | Intermediate |

| 1 | Coordination of the directing group to the Pd(II) catalyst. | Substrate-Pd(II) Complex |

| 2 | Concerted metalation-deprotonation (CMD) to form a palladacycle. | Palladacycle |

| 3 | Reaction with a formylating agent (e.g., via oxidative addition). | Pd(IV) Intermediate |

| 4 | Reductive elimination to form the C-CHO bond and a Pd(II) species. | Product and Pd(II) |

| 5 | Ligand exchange to regenerate the active catalyst. | Active Pd(II) Catalyst |

Acid and Base Catalysis

Acid and base catalysis play a crucial role in many of the reactions involving this compound.

Acid Catalysis: In the context of the Vilsmeier-Haack reaction, a Lewis acid like POCl₃ is essential for the formation of the electrophilic Vilsmeier reagent from DMF. researchgate.net The acid activates the carbonyl group of DMF, making it more susceptible to attack by the chloride ion. In subsequent nucleophilic additions to the formyl group of the final product, acid catalysis can be employed to activate the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more reactive towards weak nucleophiles.

Base Catalysis: In Directed ortho-Metalation, a strong base is fundamental for the initial deprotonation of the aromatic ring. The choice of base can influence the regioselectivity and efficiency of the reaction. In transformations of the final product, base catalysis can be used to deprotonate nucleophiles, increasing their reactivity. For example, in an aldol (B89426) reaction involving this compound, a base would be used to generate the enolate of the coupling partner.

The interplay of these mechanistic factors governs the synthesis and reactivity of this compound, and a deep understanding of these principles is essential for its application in organic synthesis.

Structure Reactivity and Structure Activity Relationship Sar Studies

Conformational and Electronic Effects of the tert-Butyl Ester

The tert-butyl ester group in tert-Butyl 3-fluoro-4-formylbenzoate significantly influences the molecule's steric and electronic properties. The bulky nature of the tert-butyl group can impose conformational restrictions on the molecule, potentially affecting its interaction with biological targets. This steric hindrance can also shield the ester functionality from enzymatic hydrolysis, thereby increasing its metabolic stability compared to less hindered esters like methyl or ethyl esters. nih.gov

Electronically, the tert-butyl group is weakly electron-donating through an inductive effect. This effect can modulate the electron density of the aromatic ring and the reactivity of the other functional groups. The stability of tert-butyl esters to a range of chemical conditions, with the exception of strong acids, makes them useful protecting groups in organic synthesis. organic-chemistry.orgorgsyn.org

Table 1: Comparison of Electronic and Steric Parameters of Common Ester Groups

| Ester Group | Inductive Effect | Steric Hindrance | Relative Hydrolysis Rate |

| Methyl | Weakly donating | Low | High |

| Ethyl | Donating | Moderate | Medium |

| Isopropyl | More donating | High | Low |

| tert-Butyl | Strongly donating | Very High | Very Low |

This table provides a generalized comparison. Actual values can vary depending on the specific molecular context.

Electronic and Steric Influence of the Fluoro Substituent on the Aromatic System

The fluorine atom at the 3-position of the benzoate (B1203000) ring exerts a profound electronic influence on the aromatic system. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I). This effect decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. Conversely, fluorine can also exert a weak electron-donating resonance effect (+R) due to its lone pairs of electrons. In the case of fluorobenzene, the inductive effect generally dominates, deactivating the ring towards electrophilic substitution.

The placement of the fluorine atom ortho to the formyl group and meta to the tert-butyl ester group is critical. The ortho-fluoro substituent can influence the conformation of the formyl group. Studies on 2-fluorobenzaldehydes have shown that the anti-conformer, where the formyl hydrogen is directed away from the fluorine atom, is generally more stable than the syn-conformer due to steric and electrostatic repulsion. rsc.org This conformational preference can impact the molecule's ability to bind to specific biological targets.

Table 2: Electronic Properties of Halogen Substituents

| Halogen | Electronegativity (Pauling Scale) | Inductive Effect (-I) | Resonance Effect (+R) |

| Fluorine | 3.98 | Strong | Weak |

| Chlorine | 3.16 | Strong | Weak |

| Bromine | 2.96 | Strong | Weak |

| Iodine | 2.66 | Strong | Weak |

Versatility of the Formyl Group in Ligand Design and Functionalization

The formyl group (an aldehyde) is a versatile functional group in ligand design and medicinal chemistry. It can participate in various chemical reactions, allowing for the straightforward functionalization of the molecule. For instance, the aldehyde can undergo reductive amination to form amines, oxidation to form a carboxylic acid, or participate in condensation reactions to create a wide array of derivatives. nih.gov

From a pharmacophore perspective, the formyl group can act as a hydrogen bond acceptor through its oxygen atom. researchgate.netnih.gov The polarity of the carbonyl bond also allows for dipole-dipole interactions. The reactivity of the formyl group is influenced by the electronic effects of the other substituents on the aromatic ring. The electron-withdrawing nature of the adjacent fluoro substituent in this compound would be expected to increase the electrophilicity of the formyl carbon, making it more susceptible to nucleophilic attack.

Positional Isomer Effects on Reactivity and Biological Outcome

Atropisomerism Considerations in Related Compounds

Atropisomerism is a type of stereoisomerism that arises from hindered rotation around a single bond. chemicalbook.com While this compound itself is not a biaryl compound, the principle of hindered rotation can be relevant in more complex derivatives or related structures. For atropisomerism to occur, there must be a significant energy barrier to rotation, often due to bulky substituents ortho to the bond axis. chemicalbook.com

In the context of substituted benzaldehydes, if a sufficiently bulky group were introduced at the 5-position, rotation of the formyl group could potentially be restricted. More relevantly, if the this compound scaffold were used to synthesize biaryl compounds, the presence of the ortho-fluoro substituent could contribute to a significant rotational barrier, potentially leading to stable atropisomers. The differential biological activities of atropisomers are well-documented, with one enantiomer often exhibiting significantly higher potency or a different pharmacological profile than the other. chemicalbook.com

Advanced Analytical Methodologies in Research and Development

Spectroscopic Techniques for Structural Characterization (NMR, MS)

Spectroscopic methods are indispensable for elucidating the molecular structure of tert-Butyl 3-fluoro-4-formylbenzoate, offering detailed insights into its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for defining the carbon-hydrogen framework. In the ¹H NMR spectrum, the tert-butyl group would be expected to produce a prominent singlet peak, typically integrating to nine protons. The aromatic protons would appear as a set of multiplets, with their chemical shifts and coupling constants influenced by the electron-withdrawing effects of the formyl and ester groups, as well as the fluorine atom. The aldehyde proton would be observed as a distinct singlet or a finely coupled multiplet at a downfield chemical shift.

In the ¹³C NMR spectrum, the carbonyl carbons of the ester and aldehyde groups would resonate at characteristic downfield positions. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would have distinct chemical shifts in the aliphatic region. The aromatic carbons would show a range of signals, with their positions influenced by the attached functional groups and the fluorine substituent, which also introduces carbon-fluorine coupling constants (J-coupling) that are valuable for assignment.

Mass Spectrometry (MS) provides crucial information about the molecular weight and fragmentation pattern of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the mass spectrum would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺ or adducts with other ions (e.g., [M+Na]⁺). High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass, confirming the elemental composition. Fragmentation patterns, which can be studied using techniques like tandem mass spectrometry (MS/MS), would likely involve the loss of the tert-butyl group or the entire ester moiety, providing further structural confirmation.

Interactive Data Table: Expected Spectroscopic Data for this compound *

| Technique | Expected Observations | Interpretation |

| ¹H NMR | Singlet (~1.6 ppm, 9H); Multiplets (aromatic region, ~7.5-8.2 ppm, 3H); Singlet (~10.3 ppm, 1H) | Presence of tert-butyl group, substituted aromatic ring, and aldehyde proton. |

| ¹³C NMR | Aliphatic signals (~28 ppm, 3C; ~82 ppm, 1C); Aromatic signals (~115-165 ppm); Carbonyl signals (~164 ppm, ester; ~188 ppm, aldehyde) | Confirms the carbon skeleton, including the tert-butyl group, the benzene (B151609) ring, and two carbonyl functionalities. |

| Mass Spec. (ESI) | [M+H]⁺, [M+Na]⁺ | Determination of molecular weight. |

| HRMS | Exact mass determination | Confirmation of elemental formula. |

Chromatographic Methods for Purity, Separation, and Reaction Monitoring (HPLC, GC)

Chromatographic techniques are fundamental for assessing the purity of this compound, separating it from impurities, and monitoring the progress of its synthesis.

High-Performance Liquid Chromatography (HPLC) is a primary method for determining the purity of non-volatile compounds. For this compound, a reversed-phase HPLC method would be suitable. This would typically involve a C18 stationary phase and a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape. Detection is commonly achieved using a UV detector, set to a wavelength where the aromatic system of the molecule absorbs strongly. The retention time of the compound is characteristic under specific chromatographic conditions, and the peak area is proportional to its concentration, allowing for quantitative purity assessment.

Gas Chromatography (GC) can also be employed, particularly for monitoring reaction progress where the starting materials, intermediates, and the final product have sufficient volatility and thermal stability. A typical GC analysis would use a capillary column with a non-polar or moderately polar stationary phase. The instrument would be equipped with a Flame Ionization Detector (FID), which is sensitive to organic compounds. The separation is based on the boiling points and interactions of the analytes with the stationary phase. GC can provide rapid and efficient separation of reaction components, making it an excellent tool for in-process control.

Interactive Data Table: Typical Chromatographic Methods for this compound Analysis

| Technique | Stationary Phase | Mobile Phase / Carrier Gas | Detection | Application |

| HPLC | C18 (Reversed-Phase) | Water/Acetonitrile or Water/Methanol gradient | UV-Vis | Purity assessment, separation from non-volatile impurities. |

| GC | Non-polar or mid-polar capillary column | Helium or Nitrogen | FID | Reaction monitoring, analysis of volatile impurities. |

Emerging Research Directions and Future Prospects

Innovative Synthetic Strategies for Enhanced Efficiency and Sustainability

The development of novel synthetic routes to tert-Butyl 3-fluoro-4-formylbenzoate and its analogs will be crucial for unlocking its full potential. Future research is likely to focus on greener, more efficient methods that minimize waste and maximize yield.

One promising avenue is the application of late-stage C-H activation techniques. Directing groups could be employed to selectively introduce the formyl or fluoro group onto a pre-existing tert-butyl benzoate (B1203000) scaffold, thereby reducing the number of synthetic steps and improving atom economy. Furthermore, flow chemistry presents an opportunity for the safe and scalable production of this and related intermediates, offering precise control over reaction conditions and minimizing the risks associated with handling reactive reagents.

| Synthetic Approach | Potential Advantages |

| Late-Stage C-H Activation | Reduced step count, improved atom economy |

| Flow Chemistry | Enhanced safety, scalability, and process control |

| Biocatalysis | High selectivity, mild reaction conditions, reduced environmental impact |

Expanding the Scope of Transformational Chemistry

The aldehyde and fluoro-substituted aromatic ring are ripe for a multitude of chemical transformations, making this compound a versatile building block for constructing complex molecular architectures. The aldehyde can serve as a linchpin for various carbon-carbon and carbon-heteroatom bond-forming reactions.

Future explorations will likely involve its use in multicomponent reactions, where three or more reactants combine in a single step to form a complex product, offering a rapid and efficient route to diverse chemical libraries. Additionally, the fluorine atom can be exploited in cross-coupling reactions or as a handle for radiofluorination in the development of PET imaging agents.

Key Potential Transformations:

Reductive Amination: To introduce diverse amine functionalities.

Wittig and Horner-Wadsworth-Emmons Reactions: For the synthesis of various alkenes.

Henry and Aldol (B89426) Reactions: To form new carbon-carbon bonds and introduce further functionalization.

Nucleophilic Aromatic Substitution (SNAr): Where the fluorine atom can be displaced by various nucleophiles.

Future Applications in Drug Discovery and Chemical Biology

The structural features of this compound make it an attractive starting point for the synthesis of biologically active molecules. The fluorobenzaldehyde moiety is a known pharmacophore present in numerous approved drugs and clinical candidates. Fluorine's unique properties, such as its small size, high electronegativity, and ability to form strong bonds with carbon, can significantly impact a molecule's metabolic stability, binding affinity, and lipophilicity.

This compound could serve as a key intermediate in the synthesis of inhibitors for various enzyme classes, such as kinases, proteases, and phosphatases, where the aldehyde could be transformed into a warhead to form covalent bonds with the target protein. Furthermore, its derivatives could be explored as novel agonists or antagonists for a range of receptors. In the realm of chemical biology, probes derived from this scaffold could be developed to study biological processes and validate new drug targets.

| Potential Therapeutic Area | Rationale |

| Oncology | Synthesis of kinase or protease inhibitors |

| Infectious Diseases | Development of novel antibacterial or antiviral agents |

| Neurology | Design of central nervous system (CNS) active compounds |

Q & A

Q. Table 1. Key Synthetic Parameters and Outcomes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.